![molecular formula C19H25N3O4S B12638542 Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲氧基-N-[4-(甲氧基甲基)苯基]-3-(1-哌嗪基)苯磺酰胺是一种复杂的的有机化合物,在化学、生物学和医药等各个领域具有重要的应用。该化合物以其独特的结构为特征,包括一个被甲氧基和哌嗪基取代的苯磺酰胺核心。它的分子式为C19H26N2O4S。
准备方法
合成路线和反应条件
4-甲氧基-N-[4-(甲氧基甲基)苯基]-3-(1-哌嗪基)苯磺酰胺的合成通常涉及多个步骤,从苯磺酰胺核心的制备开始。然后通过一系列反应,包括亲核取代和缩合反应,用甲氧基和哌嗪基对该核心进行功能化。这些反应中常用的试剂包括甲氧基苯、哌嗪和磺酰氯。反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂来促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模的间歇或连续流过程。使用自动化反应器和对反应参数(如温度、压力和pH)的精确控制可确保最终产品的高产率和纯度。工业生产还强调使用环保的溶剂和试剂,以最大程度地减少废物并降低对环境的影响。
化学反应分析
反应类型
4-甲氧基-N-[4-(甲氧基甲基)苯基]-3-(1-哌嗪基)苯磺酰胺会经历各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 如果有的话,硝基可以被还原成胺。
取代: 芳环可以进行亲电取代反应,例如硝化、磺化和卤化。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及硝酸等用于硝化的亲电试剂。反应通常在受控条件下进行,例如特定的温度和pH值,以确保形成所需的产物。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,甲氧基的氧化可以生成醛或羧酸,而硝基的还原会导致胺。亲电取代反应可以在芳香环上引入各种官能团,从而导致各种衍生物。
科学研究应用
4-甲氧基-N-[4-(甲氧基甲基)苯基]-3-(1-哌嗪基)苯磺酰胺在科学研究中具有许多应用:
化学: 它被用作合成更复杂分子的结构单元,以及在各种有机反应中用作试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 它正在研究其在药物开发中的潜在应用,特别是作为设计新型治疗剂的先导化合物。
工业: 该化合物用于生产特种化学品,并作为染料和颜料合成中的中间体。
作用机理
4-甲氧基-N-[4-(甲氧基甲基)苯基]-3-(1-哌嗪基)苯磺酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。例如,它可能会抑制某些参与细菌细胞壁合成的酶的活性,从而导致抗菌作用。哌嗪基也可以与神经递质受体相互作用,可能影响神经通路。
作用机制
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The piperazinyl group can also interact with neurotransmitter receptors, potentially affecting neurological pathways.
相似化合物的比较
类似化合物
4-甲基苯磺酰胺: 该化合物具有类似的苯磺酰胺核心,但具有甲基而不是甲氧基。
4-甲氧基-N-苯基苯磺酰胺: 该化合物类似,但缺少哌嗪基。
4-甲基-N-(5-(((4-甲基苯基)磺酰基)氨基)-1-萘基)苯磺酰胺: 该化合物具有更复杂的结构,带有额外的芳香环。
独特性
4-甲氧基-N-[4-(甲氧基甲基)苯基]-3-(1-哌嗪基)苯磺酰胺的独特之处在于同时存在甲氧基和哌嗪基,这赋予了它独特的化学和生物学特性。
属性
分子式 |
C19H25N3O4S |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
4-methoxy-N-[4-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O4S/c1-25-14-15-3-5-16(6-4-15)21-27(23,24)17-7-8-19(26-2)18(13-17)22-11-9-20-10-12-22/h3-8,13,20-21H,9-12,14H2,1-2H3 |
InChI 键 |
WUZHRNQRXOPBCA-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


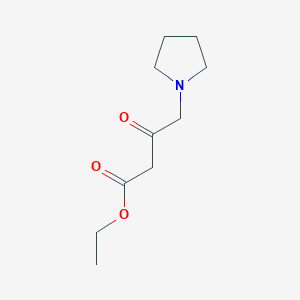


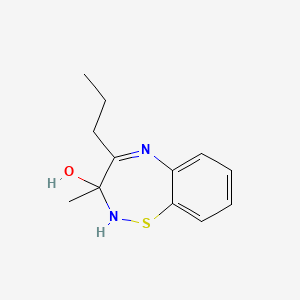

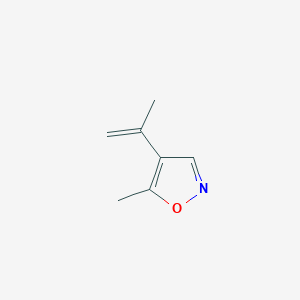


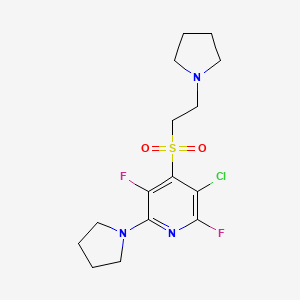
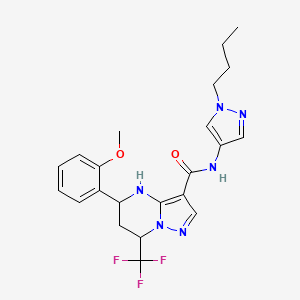
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)


![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
